Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate
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Overview
Description
Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate is an organic compound with the molecular formula C14H19NO3 This compound features a benzoate ester functional group, an amino group, and a tetrahydro-2H-pyran-4-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Aromatic Substitution: The synthesis of Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate typically begins with the nitration of methyl benzoate to introduce a nitro group at the meta position. This is followed by catalytic hydrogenation to reduce the nitro group to an amino group.
Formation of Tetrahydro-2H-pyran-4-yl Substituent: The tetrahydro-2H-pyran-4-yl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by the tetrahydro-2H-pyran-4-yl group under basic conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and hydrogenation processes, followed by purification steps such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features enable it to bind to specific proteins or nucleic acids, making it a candidate for drug design and development.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit activity against certain diseases or conditions, making them potential leads for new therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis under physiological conditions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-(tetrahydro-2H-furan-4-yl)benzoate: Similar structure but with a furan ring instead of a pyran ring.
Methyl 3-amino-5-(tetrahydro-2H-thiopyran-4-yl)benzoate: Similar structure but with a thiopyran ring instead of a pyran ring.
Uniqueness
Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate is unique due to the presence of the tetrahydro-2H-pyran-4-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 3-amino-5-(oxan-4-yl)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)11-6-10(7-12(14)8-11)9-2-4-17-5-3-9/h6-9H,2-5,14H2,1H3 |
InChI Key |
XIHFVOYOJWEQBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2CCOCC2)N |
Origin of Product |
United States |
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